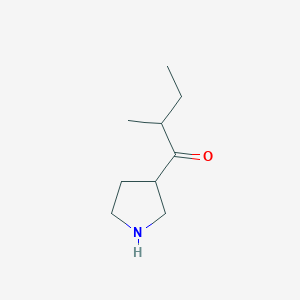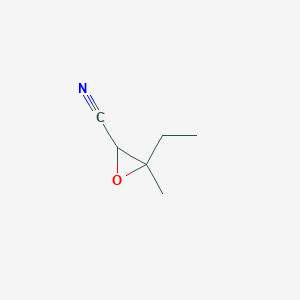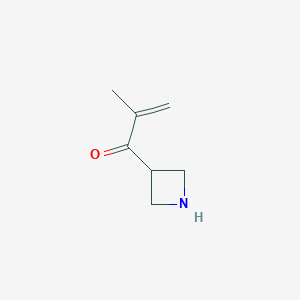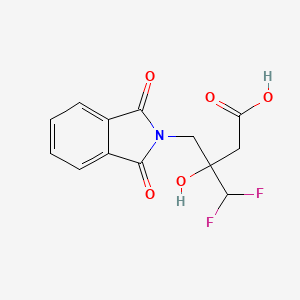
2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chloro group at the second position and a hydroxy-methylazetidinyl group at the fourth position on the benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzaldehyde: Lacks the hydroxy-methylazetidinyl group, making it less complex.
4-Chlorobenzaldehyde: Has the chloro group at a different position, leading to different reactivity.
2-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the azetidinyl group.
Uniqueness
2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxy-methylazetidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
2-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)9-3-2-8(5-14)10(12)4-9/h2-5,15H,6-7H2,1H3 |
InChI-Schlüssel |
DMNYWFBXSJRDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=CC(=C(C=C2)C=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)

![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)



![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)

![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
